5-bromo-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reactions involved, and the conditions under which these reactions occur .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the conditions under which these reactions occur and the products that are formed .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Medicinal Chemistry and Drug Development
This compound exhibits potential as a building block for designing novel drugs. Researchers have explored its use in creating αvβ3 integrin antagonists, which play a crucial role in angiogenesis and tumor growth inhibition . Further studies could investigate its interactions with other receptors and pathways.
Organic Synthesis
a. Quinone Synthesis: 5-bromo-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide can serve as a precursor for synthesizing 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone . Quinones have diverse applications, including redox reactions, catalysis, and biological activity.
Agrochemicals and Plant Hormones
a. Indole Derivatives: Indole derivatives, such as 5-bromo-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide, have attracted attention due to their biological potential. For instance, indole-3-acetic acid (IAA), a plant hormone, is produced from tryptophan degradation in higher plants . Investigating the effects of this compound on plant growth and development could be valuable.
Radical Bromination and Benzylic Position Reactions
5-bromo-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide contains a benzylic position susceptible to radical bromination. N-bromosuccinimide (NBS) can selectively replace a hydrogen atom at this position, leading to the formation of succinimide . Understanding the reactivity of this compound in radical reactions is essential for synthetic applications.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities.
Mode of Action
The exact mode of action of this compound is not clearly defined in the available resources. Indole derivatives are known to interact with their targets, causing a variety of changes. These changes can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a variety of biological activities.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular level .
properties
IUPAC Name |
5-bromo-2-methoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4S/c1-22-18(23)9-7-15(20-22)12-4-3-5-14(10-12)21-27(24,25)17-11-13(19)6-8-16(17)26-2/h3-11,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLIVBMTIJDGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide |
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